Radical Copolymerization Reactivity with Styrene: 2,4-Difluorostyrene vs. 4-Fluorostyrene
The radical copolymerization behavior of 2,4-difluorostyrene (DFS) with 1-vinylnaphthalene (1VN) shows a strong tendency for ideal copolymerization, in stark contrast to the highly alternating behavior of more fluorinated analogs. The product of the monomer reactivity ratios (r1 * r2) at 70°C for the 1VN-DFS pair is 0.74, which is closer to 1.0 (ideal) than the values for more fluorinated styrenes [1]. This indicates that DFS produces copolymers with a more random sequence distribution compared to the alternating sequences formed with pentafluorostyrene (PFS), where r1VN*rPFS is 0.11 [1]. This difference is critical for controlling copolymer architecture and final material properties such as glass transition temperature and mechanical behavior.
| Evidence Dimension | Monomer reactivity ratio product (r1 * r2) in radical copolymerization with 1-vinylnaphthalene (1VN) at 70°C |
|---|---|
| Target Compound Data | r1VN * rDFS = 0.74 |
| Comparator Or Baseline | Pentafluorostyrene (PFS): r1VN * rPFS = 0.11; 2,3,5,6-Tetrafluorostyrene (TEFS): r1VN * rTEFS = 0.30; 2,4,6-Trifluorostyrene (TFS): r1VN * rTFS = 0.90; 4-Fluorostyrene (4FS): r1VN * r4FS = 0.85 |
| Quantified Difference | DFS product (0.74) is 6.7x higher than PFS (0.11), 2.5x higher than TEFS (0.30), and comparable to TFS (0.90) and 4FS (0.85). |
| Conditions | Radical copolymerization in bulk or solution at 70°C, analyzed via Fineman-Ross, Kelen-Tüdos, and nonlinear least squares methods. |
Why This Matters
This data is essential for predicting copolymer composition drift and sequence distribution, which directly impact the thermal and mechanical properties of the final fluoropolymer.
- [1] Tang, C. N. (2008). Copolymerization and characterization of vinylaromatics with fluorinated styrenes. Ph.D. Thesis, The University of Akron. ProQuest Dissertations & Theses Global. (Publication No. 3308509) View Source
